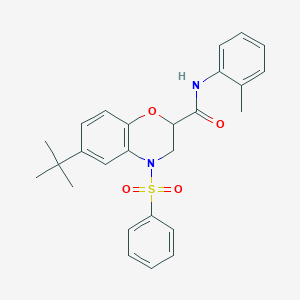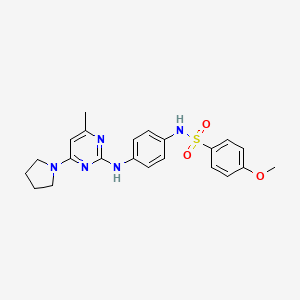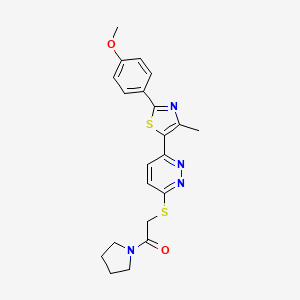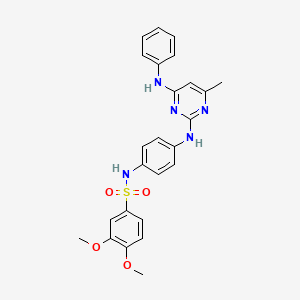![molecular formula C21H16Cl2N4O3S B11240175 1,1'-[6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240175.png)
1,1'-[6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-ACETYL-6-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-6-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. This process results in the annulation of the triazole ring onto the thiadiazole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-6-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes such as carbonic anhydrase, thereby inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Also structurally related and studied for similar applications.
Uniqueness
1-[7-ACETYL-6-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of acetyl, dichlorophenyl, and methoxyphenyl groups contributes to its unique biological activity profile and potential therapeutic applications.
Properties
Molecular Formula |
C21H16Cl2N4O3S |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-11(28)19-18(14-6-9-16(22)17(23)10-14)26(12(2)29)27-20(24-25-21(27)31-19)13-4-7-15(30-3)8-5-13/h4-10H,1-3H3 |
InChI Key |
SFZCFVXTCUENFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B11240098.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11240110.png)
![N-[2-(butylcarbamoyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240112.png)
![6-ethyl-N-(3-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240119.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-ethylbutanamide](/img/structure/B11240124.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240134.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11240151.png)

![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-1,3-benzodioxol-5-amine](/img/structure/B11240160.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,6-difluorobenzamide](/img/structure/B11240163.png)

![2-Ethyl-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11240174.png)
